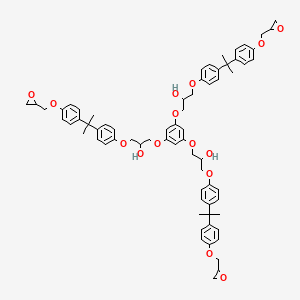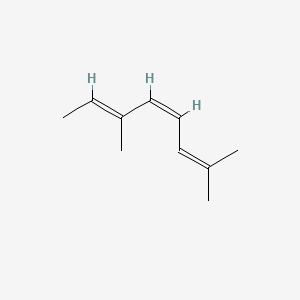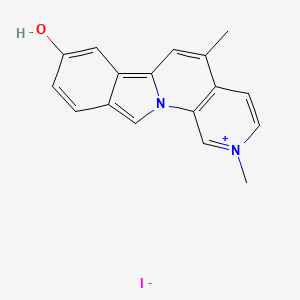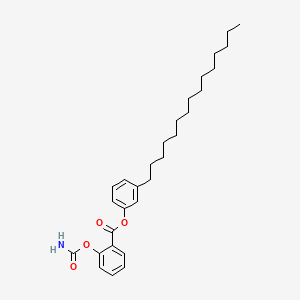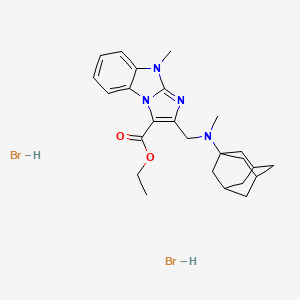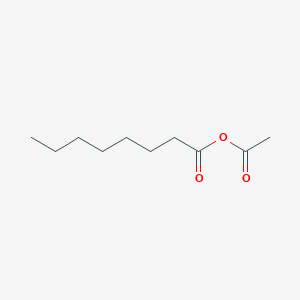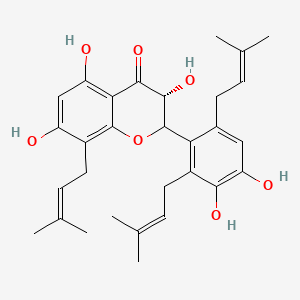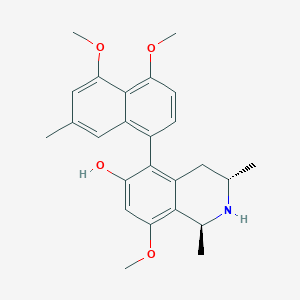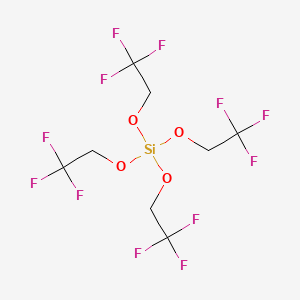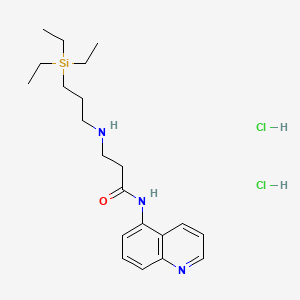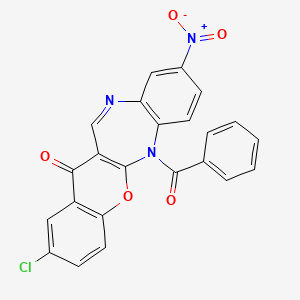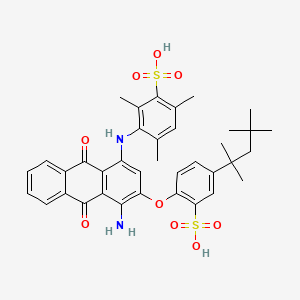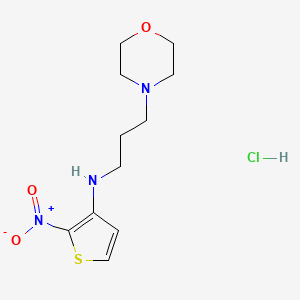
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C11H18ClN3O3S It is known for its unique structure, which includes a morpholine ring, a propanamine chain, and a nitro-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of morpholine with a suitable propanamine derivative, followed by the introduction of a nitro-substituted thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and propanamine chain can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine, hydrochloride
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
122777-91-7 |
|---|---|
Molecular Formula |
C11H18ClN3O3S |
Molecular Weight |
307.80 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O3S.ClH/c15-14(16)11-10(2-9-18-11)12-3-1-4-13-5-7-17-8-6-13;/h2,9,12H,1,3-8H2;1H |
InChI Key |
SCGMMFSERXDCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


